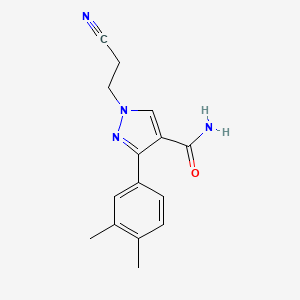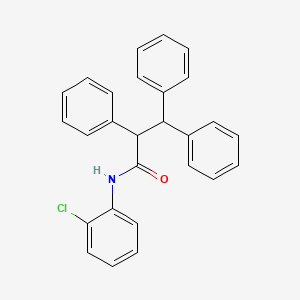![molecular formula C16H25NO8 B4979426 (2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4979426.png)
(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for a variety of purposes, including medical research and drug development.
Mechanism of Action
The exact mechanism of action of (2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate in lab experiments is its versatility. The compound can be used for a variety of purposes, including drug development, disease research, and biological studies. However, one of the limitations of using the compound is its cost. It is a synthetic compound that is relatively expensive to produce, which can limit its use in certain research applications.
Future Directions
There are several future directions for the study of (2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate. One of the most promising areas of research is the development of new drugs based on the compound. Researchers are also studying the compound's potential in the treatment of various diseases, including cancer and neurological disorders. Additionally, researchers are exploring the compound's potential as a tool in the study of biological systems and cellular processes.
Conclusion:
In conclusion, (2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate is a synthetic compound that has gained significant attention in the field of scientific research. It has a variety of potential applications, including drug development, disease research, and biological studies. While the exact mechanism of action of the compound is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Despite its cost, the compound remains a promising candidate for future research and development.
Synthesis Methods
(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate is a synthetic compound that can be prepared by using a variety of methods. One of the most common methods involves the reaction of 2-(4-methoxyphenoxy)ethanol with 2-(2-aminoethoxy)ethanol in the presence of a suitable catalyst and solvent. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.
Scientific Research Applications
(2-methoxyethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine oxalate has been used extensively in scientific research. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has also been used as a tool in the development of new drugs and in the study of biological systems.
properties
IUPAC Name |
2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.C2H2O4/c1-16-9-7-15-8-10-18-11-12-19-14-5-3-13(17-2)4-6-14;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUETZZWABMGJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![N-({[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4979358.png)
![N-butyl-3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4979363.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4979369.png)

![N-(4-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979373.png)

![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4979418.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![3-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4979432.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4979438.png)